2,3-Bis(tributylstannyl)but-2-ene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol is a chemical compound with the molecular formula C28H60O2Sn2 and a molecular weight of 666.1948 . This compound is characterized by the presence of two tributylstannyl groups attached to a butene-1,4-diol backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol typically involves the reaction of butene-1,4-diol with tributylstannyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed Stille coupling reaction, where tributylstannyl groups are introduced to the butene-1,4-diol backbone . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate.
Analyse Chemischer Reaktionen
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler stannyl derivatives.
Substitution: The tributylstannyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol involves its ability to participate in various chemical reactions due to the presence of tributylstannyl groups. These groups can undergo oxidative addition, reductive elimination, and transmetalation reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol can be compared with similar compounds such as:
2-Butyne-1,4-diol: Another compound with a butene-1,4-diol backbone but without the tributylstannyl groups.
cis-2-Butene-1,4-diol: A similar compound with a cis configuration and no stannyl groups.
trans-1,2-Bis(tributylstannyl)ethene: A compound with a similar stannyl group but different backbone structure.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
651059-52-8 |
---|---|
Molekularformel |
C28H60O2Sn2 |
Molekulargewicht |
666.2 g/mol |
IUPAC-Name |
2,3-bis(tributylstannyl)but-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6O2.6C4H9.2Sn/c5-3-1-2-4-6;6*1-3-4-2;;/h5-6H,3-4H2;6*1,3-4H2,2H3;; |
InChI-Schlüssel |
NHDAGZLPPHNLOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(CO)[Sn](CCCC)(CCCC)CCCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.